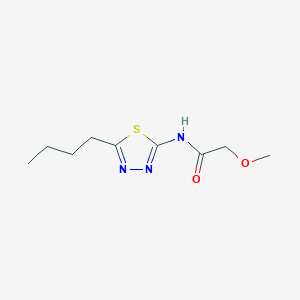
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide, also known as BTA-1, is a chemical compound that has gained considerable attention in recent years due to its potential applications in scientific research. BTA-1 belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is not fully understood. However, it has been proposed that N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. For example, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to have diverse biochemical and physiological effects. It has been found to modulate the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has also been shown to alter the levels of various signaling molecules, such as cytokines, chemokines, and growth factors. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to affect the activity of various enzymes, such as matrix metalloproteinases and caspases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is also stable and can be stored for long periods without degradation. However, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Orientations Futures
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide. One of the potential applications of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is in cancer therapy. Further studies are needed to investigate the efficacy of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different types of cancer and to elucidate its mechanism of action. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have neuroprotective properties, and it could be a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on neuronal function and to evaluate its potential as a therapeutic agent. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have anti-inflammatory properties, and it could be a potential candidate for the treatment of inflammatory diseases. Further studies are needed to investigate the effects of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide on the immune system and to evaluate its potential as an anti-inflammatory agent.
Conclusion
In conclusion, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide is a promising chemical compound with potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide exerts its biological effects by modulating the activity of various enzymes and signaling pathways. Further studies are needed to investigate the efficacy and safety of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide in different applications and to elucidate its mechanism of action.
Méthodes De Synthèse
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of triethylamine. The reaction yields N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been found to have potential applications in various scientific research fields. It has been studied for its anticancer, anti-inflammatory, and neuroprotective properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models of arthritis and colitis. Moreover, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide has been shown to protect neurons from oxidative stress and prevent cognitive impairment in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
|---|---|
Formule moléculaire |
C9H15N3O2S |
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-4-5-8-11-12-9(15-8)10-7(13)6-14-2/h3-6H2,1-2H3,(H,10,12,13) |
Clé InChI |
LLLVOQXMIDKFEH-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC |
SMILES canonique |
CCCCC1=NN=C(S1)NC(=O)COC |
Solubilité |
34.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)

![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)


![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![4-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B254522.png)
![2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothien-3-yl)-N-[(3-methylthien-2-yl)methyl]acetamide](/img/structure/B254523.png)
